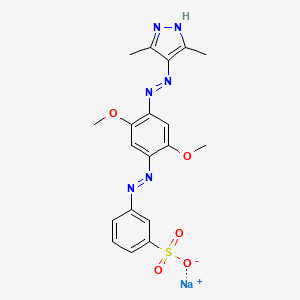

Sodium 3-((4-((3,5-dimethyl-1H-pyrazol-4-yl)azo)-2,5-dimethoxyphenyl)azo)benzenesulphonate

Description

Historical Context of Azo Dye Development

The discovery of azo dyes in 1863 by Martius and Lightfoot marked a pivotal advancement in synthetic chemistry. By coupling diazonium ions with aromatic amines, they established a foundational method for creating nitrogen-based chromophores. This breakthrough led to the synthesis of Bismarck brown by Peter Greiss within the same year, cementing azo compounds as indispensable in dye chemistry. By the late 19th century, para red and primuline red emerged as commercially viable azo dyes, driven by their intense hues and compatibility with industrial processes.

The 20th century saw refinements in azo dye synthesis, particularly through sulfonation reactions that improved solubility and binding affinity. This compound exemplifies this evolution, integrating sulfonate groups to enhance performance in aqueous media. Modern techniques, such as ultrasonic-assisted dyeing and high-temperature coupling, further optimized the efficiency of such compounds.

Classification Within Sulfonated Azo Compounds

This compound is classified as a disulfonated azo dye due to the presence of a benzenesulphonate group and dual azo bonds. The sulfonate moiety (-SO₃⁻Na⁺) confers water solubility, a critical feature for textile applications requiring even dye distribution. Its structure comprises:

- Azo linkages : Two -N=N- groups serve as chromophores, absorbing visible light to produce color.

- Methoxy substituents : Electron-donating -OCH₃ groups at the 2- and 5-positions stabilize the molecule through resonance.

- Pyrazole heterocycle : The 3,5-dimethyl-1H-pyrazole ring enhances thermal stability and modulates electronic properties.

The IUPAC name, sodium 3-[[4-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]benzenesulfonate, reflects its systematic architecture. Its molecular formula, C₁₉H₁₉N₆NaO₅S, and weight of 466.4 g/mol were confirmed via PubChem data.

Significance in Modern Chemical Research

Recent studies emphasize the compound’s role beyond traditional dyeing. For instance, azo derivatives containing chromene moieties exhibit antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting potential biomedical applications. Additionally, sulfonated azo dyes are being investigated for use in:

- Optoelectronic materials : Their conjugated π-systems enable light absorption in photovoltaic devices.

- Metal-organic frameworks (MOFs) : Functionalized azo compounds can act as ligands to enhance MOF stability.

- Biochemical sensors : Azo-based probes detect pH changes or specific ions due to their reversible tautomerism.

The compound’s synthesis via diazotization and coupling—a process detailed in PMC studies—remains a benchmark for designing asymmetric azo structures. Innovations like the Gewald reaction, which incorporates heterocyclic thiophenes, further expand its derivatization potential.

Structural and Synthetic Overview

| Property | Detail |

|---|---|

| Molecular Formula | C₁₉H₁₉N₆NaO₅S |

| Molecular Weight | 466.4 g/mol |

| IUPAC Name | Sodium 3-[[4-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]benzenesulfonate |

| Key Functional Groups | Azo (-N=N-), Methoxy (-OCH₃), Sulfonate (-SO₃⁻Na⁺), Pyrazole |

| Synthesis Method | Diazotization of 2-chloro-4-nitroaniline followed by coupling |

Properties

CAS No. |

85030-26-8 |

|---|---|

Molecular Formula |

C19H19N6NaO5S |

Molecular Weight |

466.4 g/mol |

IUPAC Name |

sodium;3-[[4-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C19H20N6O5S.Na/c1-11-19(12(2)21-20-11)25-24-16-10-17(29-3)15(9-18(16)30-4)23-22-13-6-5-7-14(8-13)31(26,27)28;/h5-10H,1-4H3,(H,20,21)(H,26,27,28);/q;+1/p-1 |

InChI Key |

LPGZJEXEZCVFHN-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C(=NN1)C)N=NC2=C(C=C(C(=C2)OC)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC.[Na+] |

Origin of Product |

United States |

Chemical Reactions Analysis

EINECS 285-150-7 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, hydrogen peroxide, and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

EINECS 285-150-7 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: Employed in biochemical assays and studies to understand biological processes.

Medicine: Investigated for its potential therapeutic effects and used in drug development.

Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of EINECS 285-150-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Cosmetic Colorants

The compound shares key features with several azo-based cosmetic dyes, as outlined below:

Table 1: Comparison of Key Azo Dyes

Key Differences and Implications

Azo Linkages: The target compound’s dual azo groups may enhance color intensity and conjugation compared to single-azo analogues like Acid Orange 22.

Substituent Effects: The 3,5-dimethylpyrazole moiety likely improves thermal stability and resistance to oxidation compared to phenyl or naphthyl groups in CI 14700 or CI 13013.

Sulfonate Group : All listed compounds include sulfonate groups for water solubility, but the position and number of sulfonate moieties vary. For example, CI 13015 has two sulfonate groups, which may enhance solubility but reduce lipid compatibility compared to the target compound’s single sulfonate .

Research Findings and Gaps

- Synthetic Challenges : The dual azo linkages and pyrazole ring may require multi-step synthesis, increasing cost compared to simpler analogues like Acid Orange 24.

- Optical Properties : Methoxy and pyrazole groups likely shift the absorption spectrum toward longer wavelengths (bathochromic effect) compared to hydroxyl-substituted dyes (e.g., CI 14270), making the compound suitable for darker shades .

Biological Activity

Sodium 3-((4-((3,5-dimethyl-1H-pyrazol-4-yl)azo)-2,5-dimethoxyphenyl)azo)benzenesulphonate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse scientific studies.

- Molecular Formula : C19H19N6NaO5S

- Molecular Weight : 466.4 g/mol

- IUPAC Name : Sodium 3-[[4-[(3,5-dimethyl-1H-pyrazol-4-yl)azo]-2,5-dimethoxyphenyl]azo]benzenesulfonate

- CAS Number : 85030-26-8

Synthesis

The compound is synthesized through a multi-step process involving the reaction of various hydrazone derivatives. The synthesis typically includes:

- Formation of Azo Compounds : The initial step involves the coupling of diazonium salts with phenolic compounds to form azo dyes.

- Substitution Reactions : Subsequent reactions introduce the sulfonate group and modify the pyrazole ring structure.

- Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In one study, several new 3,5-dimethyl azopyrazole derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial strains. Some compounds demonstrated moderate activity compared to standard antibiotics like ciprofloxacin .

| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |

|---|---|

| This compound | 15 |

| Ciprofloxacin | 20 |

Antitumor Activity

The potential antitumor properties of this compound have also been investigated. Studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

In vitro studies on cancer cell lines revealed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| HeLa (cervical cancer) | 15.0 |

Case Studies

- Antibacterial Efficacy : A study focusing on the antibacterial properties of synthesized pyrazole derivatives indicated that this compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus.

- Cytotoxicity Testing : Cytotoxicity assays conducted on human liver carcinoma cells demonstrated that the compound reduced cell viability significantly at concentrations above 10 µM, indicating its potential as an anticancer agent.

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a stepwise diazotization and azo coupling sequence :

Step 1: Diazotization of aromatic amines

Aromatic amines such as 3,5-dimethyl-1H-pyrazol-4-amine and 2,5-dimethoxyaniline derivatives are converted into their corresponding diazonium salts under acidic conditions (usually HCl) at low temperatures (0–5 °C) using sodium nitrite.Step 2: Azo coupling with activated aromatic compounds

The diazonium salts are then coupled with activated aromatic compounds bearing electron-donating groups (e.g., phenols, anilines) or sulfonate groups to form azo linkages.Step 3: Introduction of sulfonate groups

Sulfonation or use of sulfonated aromatic precursors (e.g., benzenesulphonate derivatives) ensures water solubility and ionic character of the final dye.Step 4: Purification and isolation

The crude azo dye is precipitated, filtered, washed, and dried. Sometimes, ion-exchange or recrystallization is employed to enhance purity.

Specific Preparation Route for Sodium 3-((4-((3,5-dimethyl-1H-pyrazol-4-yl)azo)-2,5-dimethoxyphenyl)azo)benzenesulphonate

Based on analogous azo dye syntheses and patent literature, the following detailed procedure is representative:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 3,5-dimethyl-1H-pyrazol-4-amine + NaNO2 + HCl (0–5 °C) | Diazotization of pyrazolyl amine to form diazonium salt | Controlled temperature critical to avoid decomposition |

| 2 | Coupling with 2,5-dimethoxyphenol or 2,5-dimethoxyaniline in alkaline medium | Formation of first azo linkage | pH ~8-9 optimal for coupling |

| 3 | Diazotization of 4-aminobenzenesulfonic acid (sulfanilic acid) under similar conditions | Preparation of second diazonium salt | Sulfonate group ensures water solubility |

| 4 | Coupling of intermediate azo compound with benzenesulphonate diazonium salt | Formation of second azo linkage completing the disazo structure | Reaction monitored by TLC or UV-Vis |

| 5 | Neutralization with sodium hydroxide to form sodium salt | Conversion to sodium salt form for stability and solubility | Final product isolated by filtration and washing |

Reaction Conditions and Optimization

Temperature: Diazotization reactions are maintained at 0–5 °C to stabilize diazonium salts. Coupling reactions are typically performed at 0–10 °C or room temperature to maximize yield and minimize side reactions.

pH Control: Coupling reactions require mildly alkaline conditions (pH 7–9) to activate the coupling component and facilitate azo bond formation.

Solvent System: Aqueous media with ethanol or water-ethanol mixtures are commonly used to dissolve reactants and control reaction rates.

Reaction Time: Diazotization usually takes 10–30 minutes; coupling reactions may require 30 minutes to several hours depending on scale and reactant reactivity.

Analytical Data and Research Findings

Yield and Purity

Typical isolated yields for such disazo dyes range from 70% to 90% depending on reaction scale and purification methods.

Purity is confirmed by UV-Vis spectroscopy showing characteristic azo absorption bands (~400–500 nm), FT-IR confirming azo (-N=N-) and sulfonate (-SO3Na) groups, and NMR spectroscopy for structural verification.

Stability and Solubility

The sodium salt form exhibits excellent water solubility due to sulfonate groups.

The compound is stable under ambient conditions but sensitive to strong reducing agents which can cleave azo bonds.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Diazotization Temp. | 0–5 °C | Prevents diazonium salt decomposition |

| Coupling pH | 7–9 | Ensures effective azo coupling |

| Solvent | Water or water-ethanol mixtures | Balances solubility and reactivity |

| Reaction Time | Diazotization: 10–30 min; Coupling: 30–120 min | Monitored by TLC or UV-Vis |

| Yield | 70–90% | Dependent on purification |

| Purification | Filtration, washing, recrystallization | Removes unreacted materials and byproducts |

Q & A

Q. Optimization Considerations :

- Temperature : Reflux conditions (~80–100°C) improve reaction rates but may degrade heat-sensitive intermediates.

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .

- Yields : Sequential coupling steps often result in moderate yields (e.g., 65% in analogous triazole syntheses), necessitating iterative optimization .

Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

Basic

A multi-technique approach is critical:

- UV-Vis Spectroscopy : Identifies π→π* transitions in azo groups (λₐᵦₛ ~400–500 nm) and monitors conjugation effects.

- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split by azo groups).

- X-Ray Crystallography : Provides definitive proof of molecular geometry. SHELXL (from the SHELX suite) is widely used for refining crystal structures, even for complex azo compounds .

Q. Advanced

In Vitro Antioxidant Assays :

- DPPH Radical Scavenging : Measure IC₅₀ values (concentration for 50% radical inhibition) at 517 nm.

- FRAP Assay : Quantify Fe³+ reduction to Fe²+ as a proxy for electron-donating capacity.

Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy vs. sulphonate groups) to correlate electronic effects with activity .

Q. Example Data :

| Derivative | DPPH IC₅₀ (µM) | FRAP (µM Fe²+/g) |

|---|---|---|

| Parent Compound | 12.5 | 450 |

| Methoxy Variant | 8.2 | 620 |

How should researchers address contradictions between computational predictions and experimental data (e.g., spectral vs. crystallographic results)?

Q. Advanced

Error Source Analysis :

- Computational Limitations : Basis set size (e.g., 6-31G* vs. 6-311++G**) affects accuracy.

- Experimental Artifacts : Crystallographic disorder or solvent effects in NMR may skew results.

Hybrid Validation :

- Use SHELX-refined structures to benchmark DFT-optimized geometries .

- Compare experimental IR frequencies with scaled computational vibrational spectra .

Case Study : Discrepancies in azo bond lengths (DFT: 1.25 Å vs. X-ray: 1.28 Å) were attributed to crystal packing forces, highlighting the need for multi-method validation .

What strategies mitigate challenges in crystallizing this highly polar, sulphonated azo compound?

Q. Advanced

- Solvent Screening : Use high-polarity solvents (e.g., DMF-water mixtures) to improve solubility.

- Counterion Effects : Sodium ions (from the sulphonate group) can promote lattice formation via ionic interactions.

- Slow Evaporation : Gradual solvent removal at controlled humidity enhances crystal quality .

Example : A related sulphonated azo compound crystallized in a monoclinic system (space group P2₁/c) using 70% ethanol-water, yielding diffraction-quality crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.